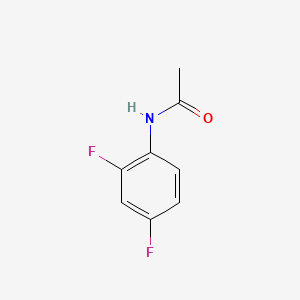

N-(2,4-Difluorophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51780. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHLPEUHFSHZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192939 | |

| Record name | Acetamide, N-(2,4-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-36-0 | |

| Record name | N-(2,4-Difluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2,4-difluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 399-36-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,4-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2,4-Difluorophenyl)acetamide from 2,4-Difluoroaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2,4-Difluorophenyl)acetamide, a key intermediate in pharmaceutical and agrochemical research. The document details the N-acetylation of 2,4-difluoroaniline using acetic anhydride, delving into the reaction mechanism, a validated experimental protocol, safety considerations, and analytical characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven insights to ensure procedural accuracy, safety, and reproducibility.

Introduction

This compound, also known as 2',4'-difluoroacetanilide, is a valuable building block in organic synthesis.[1][2] Its structural motif is found in a range of biologically active molecules. The synthesis of this compound is a fundamental example of N-acetylation, a robust and widely employed transformation in organic chemistry.[3] The introduction of an acetyl group to the nitrogen atom of 2,4-difluoroaniline serves to protect the amino group or to introduce a functional handle for further molecular elaboration.[3] This guide presents a detailed and reliable method for this synthesis, emphasizing the "why" behind the procedural steps to empower researchers with a deeper understanding of the chemistry involved.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from 2,4-difluoroaniline and acetic anhydride proceeds via a nucleophilic acyl substitution mechanism.[4] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[5]

The reaction is often catalyzed by a base, such as pyridine, which serves multiple roles. It can act as a nucleophilic catalyst by reacting with acetic anhydride to form a more reactive acetylpyridinium ion.[6] Additionally, pyridine functions as a base to neutralize the acetic acid byproduct, driving the reaction to completion.[7]

Caption: Mechanism of N-acetylation of 2,4-difluoroaniline.

Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,4-Difluoroaniline | 129.11 | 1.29 g | 10.0 |

| Acetic Anhydride | 102.09 | 1.12 mL (1.22 g) | 12.0 |

| Pyridine (anhydrous) | 79.10 | 5 mL | - |

| Dichloromethane (DCM) | 84.93 | 20 mL | - |

| 1 M Hydrochloric Acid | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Reaction Setup and Procedure

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluoroaniline (1.29 g, 10.0 mmol) in anhydrous pyridine (5 mL).

-

Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.12 mL, 12.0 mmol) dropwise to the stirred solution.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into 50 mL of ice-cold water with stirring.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash successively with 1 M hydrochloric acid (2 x 20 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a solid.

Caption: Experimental workflow for the synthesis.

Safety and Hazard Information

It is imperative to handle all chemicals with care, adhering to established safety protocols.

-

2,4-Difluoroaniline: Harmful if swallowed, inhaled, or absorbed through the skin.[8][9] It can cause skin, eye, and respiratory tract irritation.[8][10] May cause methemoglobinemia.[8] It is a combustible liquid.[8] Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[9] Work in a well-ventilated fume hood.[9][11]

-

Acetic Anhydride: Flammable liquid and vapor.[12][13] It is harmful if swallowed and causes severe skin burns and eye damage.[12][14] It is fatal if inhaled.[14] Reacts violently with water.[12][15] Handle with extreme caution in a fume hood, wearing acid-resistant gloves and eye protection.[13][15]

-

Pyridine: Flammable liquid and vapor with a distinctive, unpleasant odor.[7] It is harmful if swallowed, inhaled, or in contact with skin. It can cause irritation to the skin, eyes, and respiratory system.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| Appearance | White to off-white solid |

| Melting Point | Specific range, to be determined experimentally and compared to literature values. |

| ¹H NMR | Signals corresponding to the acetyl methyl protons, the amide proton, and the aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the methyl carbon, and the aromatic carbons, showing C-F coupling. |

| IR Spectroscopy (KBr) | Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (171.14 g/mol ).[1][2] |

Conclusion

This guide has provided a comprehensive and technically sound protocol for the synthesis of this compound from 2,4-difluoroaniline. By understanding the underlying reaction mechanism, adhering to the detailed experimental procedure, and prioritizing safety, researchers can confidently and reproducibly synthesize this important chemical intermediate. The analytical data provided serves as a benchmark for product characterization, ensuring the integrity of the final compound for subsequent applications in research and development.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Difluoroaniline, 99%.

- Flinn Scientific. (n.d.). Acetic Anhydride SDS (Safety Data Sheet).

- BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.

- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride.

- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride.

- Fisher Scientific. (2021). SAFETY DATA SHEET - 2,4-Difluoroaniline.

- Fisher Scientific. (2015). Safety Data Sheet - Acetic Anhydride.

- GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine.

- Wikipedia. (n.d.). Acetic anhydride.

- ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?.

- BenchChem. (2025). Application Notes and Protocols for the Acetylation of Aniline.

- Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism.

- RSC Publishing. (n.d.). A product from the reaction of pyridine with acetic anhydride.

- ChemicalBook. (2025). 2,4-Difluoroaniline - Safety Data Sheet.

- CDH Fine Chemical. (n.d.). 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Acetic anhydride.

- Apollo Scientific. (2023). 2,4-Difluoroaniline Safety Data Sheet.

- YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.

- Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE.

- ResearchGate. (n.d.). Approaches for the N-acetylation of anilines.

- National Institutes of Health. (n.d.). 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide.

- MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide.

- NIST. (n.d.). Acetamide, N-(2,4-difluorophenyl)-.

- The Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride.

- LookChem. (n.d.). Synthesis of Diflunisal.

- National Institutes of Health. (n.d.). N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide.

- PubMed. (n.d.). Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation.

- NIST. (n.d.). Acetamide, N-(2,4-difluorophenyl)-.

Sources

- 1. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 2. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. studylib.net [studylib.net]

- 6. researchgate.net [researchgate.net]

- 7. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. dsusd-keenan.safeschoolssds.com [dsusd-keenan.safeschoolssds.com]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

- 15. carlroth.com [carlroth.com]

N-(2,4-Difluorophenyl)acetamide chemical properties and structure

An In-depth Technical Guide to N-(2,4-Difluorophenyl)acetamide: Properties, Structure, and Applications

Introduction

This compound is a fluorinated aromatic amide that serves as a crucial building block in synthetic organic chemistry. Its structural features, particularly the presence of a difluorinated phenyl ring coupled with an acetamide group, impart unique electronic properties that are highly sought after in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and key applications, offering a technical resource for researchers and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2',4'-Difluoroacetanilide | [1][2][3] |

| CAS Number | 399-36-0 | [1][2] |

| Molecular Formula | C₈H₇F₂NO | [1][2] |

| Molecular Weight | 171.14 g/mol | [1][2] |

| Appearance | Crystalline powder/solid | [4] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF.[5] | [5] |

| Stability | Stable under recommended storage conditions.[6] | [6] |

Molecular Structure and Spectroscopic Profile

The structure of this compound is characterized by an acetamide group linked to a 2,4-difluorinated benzene ring. This substitution pattern is critical to its chemical behavior and is confirmed through various spectroscopic techniques.

Structural Analysis

The two fluorine atoms on the phenyl ring are strong electron-withdrawing groups. This electronic influence affects the reactivity of the aromatic ring and the properties of the amide linkage. The planarity of the amide bond and its orientation relative to the aromatic ring are key determinants of the molecule's conformational properties and its ability to participate in intermolecular interactions like hydrogen bonding.

Spectroscopic Data Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton, and the methyl protons. The aromatic region will display complex splitting patterns due to both proton-proton and proton-fluorine couplings. The amide proton (N-H) typically appears as a broad singlet, and the methyl group (CH₃) as a sharp singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the amide group will appear significantly downfield. The aromatic carbons will show characteristic splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a powerful tool for confirming the substitution pattern.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands include:

-

N-H Stretch: A sharp peak typically observed in the range of 3250-3350 cm⁻¹.

-

C=O Stretch (Amide I): A strong, prominent peak around 1660-1680 cm⁻¹.[8][9]

-

N-H Bend / C-N Stretch (Amide II): A significant peak in the 1520-1550 cm⁻¹ region.

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

-

Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at m/z 171, corresponding to its molecular weight.[1][10] Common fragmentation patterns would involve the loss of the acetyl group or cleavage of the amide bond.

Synthesis and Reactivity

Standard Synthetic Protocol: Acetylation of 2,4-Difluoroaniline

A common and efficient method for synthesizing this compound is the N-acetylation of 2,4-difluoroaniline using acetic anhydride.[11][12]

Experimental Protocol:

-

Reagent Preparation: In a flask equipped with a magnetic stirrer and placed in an ice bath, add 2,4-difluoroaniline.

-

Acetylation: Slowly add acetic anhydride to the cooled aniline with continuous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products. Acetic anhydride is an excellent acetylating agent due to the high reactivity of its carbonyl carbons.

-

Reaction Monitoring: Allow the mixture to stir for approximately 30-60 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water. This step serves two purposes: it quenches any unreacted acetic anhydride (hydrolyzing it to acetic acid) and precipitates the solid this compound product, which has low solubility in water.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a product of high purity.

Chemical Reactivity and Stability

The amide bond in this compound is generally stable under neutral conditions but can be hydrolyzed under strong acidic or basic conditions. The difluorophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[13]

Applications in Research and Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[14] The this compound moiety is a valuable pharmacophore and synthetic intermediate for this reason.

Intermediate for Pharmaceutical Synthesis

This compound serves as a precursor for the synthesis of more complex bioactive molecules. The acetamide group can be hydrolyzed to yield the parent aniline, or the aromatic ring can undergo further functionalization, making it a versatile starting point for multi-step syntheses. For instance, derivatives are used in the creation of various heterocyclic compounds with potential therapeutic applications.[15][16]

Role in the Development of Enzyme Inhibitors

The structural motif of N-phenylacetamide is found in various enzyme inhibitors. Specifically, derivatives of acetamide have been explored as selective Cyclooxygenase-II (COX-II) inhibitors, which are a major class of anti-inflammatory drugs.[17] The specific 2,4-difluoro substitution pattern can enhance the binding of the molecule to the target enzyme's active site, potentially leading to increased potency and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound may cause skin and serious eye irritation. It may also cause respiratory irritation.[6][18]

-

Handling: Work should be conducted in a well-ventilated area or under a chemical fume hood.[19] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[13] Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[6][13]

References

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,4-difluorophenyl)-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,4-difluorophenyl)-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectrum of Acetamide, N-(2,4-difluorophenyl)-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,4-difluorophenyl)-. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Acetamide, N-(2,4-difluorophenyl)-2-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-ylsulfanyl)-. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). acetamide, N-(2,4-difluorophenyl)-2-(2,3-dimethylphenoxy)-. Wiley. [Link]

-

PrepChem. (n.d.). Synthesis of N-(3,4-difluorophenyl)acetamide. [Link]

-

PubChem. (n.d.). N-(4-(Difluoromethoxy)phenyl)acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,2-Difluoro-2-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (n.d.). 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide. [Link]

-

Kalkhambkar, R. G., & Savanur, H. M. (2015). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of N-(2,5-difluorophenyl) acetamide using varying amounts of starting reagent. [Link]

-

International Union of Crystallography. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... [Link]

-

PubChem. (n.d.). Fluoroacetamide. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-fluorophenyl)-. NIST Chemistry WebBook. [Link]

-

National Institutes of Health. (n.d.). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. [Link]

-

ResearchGate. (n.d.). N-(2,5-difluorophenyl) acetamide assignment of signals ( 1 HNMR, 399.7.... [Link]

-

MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

-

ResearchGate. (n.d.). Calculated IR and observed FTIR spectra of (a) 2-(2,4-dichlorophenyl).... [Link]

-

Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]

-

PubChem. (n.d.). N-(4-bromo-3,5-difluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Cheméo. (n.d.). Acetamide, N-phenyl- (CAS 103-84-4). [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. [Link]

Sources

- 1. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 2. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 3. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 4. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetamide, N-(2,4-difluorophenyl)-2-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-ylsulfanyl)- | C18H17F2N3O2S | CID 619352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Page loading... [wap.guidechem.com]

- 17. archivepp.com [archivepp.com]

- 18. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Characterization of 2',4'-Difluoroacetanilide (CAS Number: 399-36-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 2',4'-Difluoroacetanilide (CAS No. 399-36-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document, designed for researchers and professionals in drug development and chemical synthesis, details the essential physicochemical properties, spectroscopic profile, and safety considerations for this compound. By integrating established analytical techniques with practical insights, this guide serves as an authoritative resource for the verification, handling, and application of 2',4'-Difluoroacetanilide in a laboratory setting.

Introduction: The Significance of 2',4'-Difluoroacetanilide in Chemical Synthesis

2',4'-Difluoroacetanilide, with the chemical formula C₈H₇F₂NO, is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis.[1] The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor for active pharmaceutical ingredients (APIs) and agrochemicals. Its utility is particularly noted in the development of novel therapeutic agents where fluorine substitution can enhance biological activity and pharmacokinetic profiles.[2] A thorough characterization of this intermediate is paramount to ensure the quality, consistency, and safety of downstream synthetic processes and final products.

Physicochemical Properties and Specifications

A foundational aspect of characterizing any chemical substance is the determination of its physical and chemical properties. These parameters are critical for identification, purity assessment, and establishing appropriate handling and storage conditions.

Table 1: Physicochemical Properties of 2',4'-Difluoroacetanilide

| Property | Value | Source(s) |

| CAS Number | 399-36-0 | [1][3] |

| Molecular Formula | C₈H₇F₂NO | [1][3] |

| Molecular Weight | 171.14 g/mol | [3] |

| Appearance | White to light yellow to purple powder to crystal | |

| Melting Point | 122-124 °C | [3] |

| Boiling Point | 276.8 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.307 g/cm³ (Predicted) | [3] |

| Purity | ≥ 98% (GC) | |

| Storage Conditions | Store at 2 - 8 °C |

The causality behind these properties is rooted in the molecule's structure. The crystalline solid nature and relatively high melting point are indicative of strong intermolecular forces, likely including hydrogen bonding from the amide group and dipole-dipole interactions enhanced by the electronegative fluorine atoms. The recommended storage at refrigerated temperatures suggests a potential for slow degradation at ambient conditions, a crucial consideration for maintaining long-term sample integrity.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is the cornerstone of chemical characterization, providing unambiguous evidence of molecular structure. This section outlines the expected spectroscopic data for 2',4'-Difluoroacetanilide. While publicly available experimental spectra are limited, the following represents a combination of data from closely related structures and theoretical predictions, offering a robust framework for researchers to verify their own analytical findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei like fluorine.

The ¹H NMR spectrum of 2',4'-Difluoroacetanilide is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons. The chemical shifts and coupling patterns are highly informative.

Workflow for ¹H NMR Sample Preparation and Analysis

Caption: Workflow for acquiring a ¹H NMR spectrum.

Table 2: Predicted ¹H NMR Spectral Data for 2',4'-Difluoroacetanilide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Broad Singlet | 1H | NH |

| ~7.9 | Multiplet | 1H | Ar-H |

| ~7.0 | Multiplet | 1H | Ar-H |

| ~6.8 | Multiplet | 1H | Ar-H |

| ~2.2 | Singlet | 3H | CH₃ |

Note: Predicted values are based on standard chemical shift tables and data from similar acetanilide structures. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to C-F coupling, the signals for the fluorinated aromatic carbons will appear as doublets.

Table 3: Predicted ¹³C NMR Spectral Data for 2',4'-Difluoroacetanilide

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O |

| ~158 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~155 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~122 (dd) | Ar-C |

| ~111 (dd) | Ar-C |

| ~104 (dd) | Ar-C |

| ~24 | CH₃ |

Note: The large one-bond carbon-fluorine coupling constants (¹JCF) are characteristic of fluorinated aromatic compounds.[4]

¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms. The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.[5]

Table 4: Predicted ¹⁹F NMR Spectral Data for 2',4'-Difluoroacetanilide

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -114 | Multiplet | Ar-F |

| ~ -118 | Multiplet | Ar-F |

Note: Chemical shifts are referenced to CFCl₃. The exact chemical shifts are highly sensitive to the molecular environment.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2',4'-Difluoroacetanilide, electron ionization (EI) mass spectrometry is a common technique.

Expected Fragmentation Pathway

Caption: Predicted major fragmentation pathway in EI-MS.

The mass spectrum available from the NIST WebBook confirms the molecular weight of 171.1441.[3][8] The molecular ion peak ([M]⁺˙) at m/z = 171 is expected to be prominent. Key fragment ions would likely include the loss of the acetyl group to give a fragment at m/z = 129, corresponding to the 2,4-difluoroanilino cation, and a fragment at m/z = 43, corresponding to the acetyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2',4'-Difluoroacetanilide will be characterized by absorptions corresponding to the N-H, C=O, C-N, and C-F bonds, as well as aromatic C-H and C=C stretches.

Table 5: Characteristic IR Absorption Bands for 2',4'-Difluoroacetanilide

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~1670 | C=O stretch (Amide I) |

| ~1600-1450 | Aromatic C=C stretch |

| ~1550 | N-H bend (Amide II) |

| ~1300-1000 | C-F stretch |

Synthesis and Reaction Chemistry

2',4'-Difluoroacetanilide is typically synthesized via the acylation of 2,4-difluoroaniline.[1][9] This reaction involves the treatment of 2,4-difluoroaniline with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or acid catalyst.

Synthetic Scheme

Caption: Synthesis of 2',4'-Difluoroacetanilide.

Experimental Protocol: Synthesis of 2',4'-Difluoroacetanilide

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluoroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

-

Acylation: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution. If using an inert solvent, a base such as triethylamine may be added to neutralize the acetic acid byproduct.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[10]

-

Work-up: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a high-purity product.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2',4'-Difluoroacetanilide.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[11]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[11]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Applications in Research and Development

The primary application of 2',4'-Difluoroacetanilide is as a crucial intermediate in the synthesis of more complex molecules.

-

Pharmaceuticals: It serves as a precursor for various fluorinated APIs, including anti-inflammatory agents and other therapeutic compounds.

-

Agrochemicals: It is used in the development of herbicides and fungicides where the fluorine atoms can enhance efficacy and environmental persistence.[2]

-

Material Science: The compound is also explored in the creation of advanced materials with enhanced properties.

Conclusion

This technical guide has provided a detailed characterization of 2',4'-Difluoroacetanilide (CAS 399-36-0). By presenting its physicochemical properties, a comprehensive spectroscopic profile, a reliable synthetic protocol, and essential safety information, this document equips researchers and drug development professionals with the necessary knowledge to confidently identify, handle, and utilize this important chemical intermediate. The provided data and protocols are designed to ensure high standards of scientific integrity and to facilitate the advancement of research and development in fields that rely on fluorinated building blocks.

References

-

MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(2,4-difluorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2',4'-Difluoroacetanilide. Retrieved from [Link]

- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

SpectraBase. (n.d.). 2',4'-difluoro-2-[(2-thienyl)thio]acetanilide. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(2,4-difluorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Acetamide, N-(2,4-difluorophenyl)-2-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-ylsulfanyl)-. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-br-4-fluoacetanilide.

- Google Patents. (n.d.). Preparation method of 2,4-difluoroacetophenone.

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

-

NIST. (n.d.). 2,4-D. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2',4'-Difluoroacetanilide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2',4'-Difluoroacetanilide. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Difluoro-6-nitroacetanilide. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. Retrieved from [Link]

-

University of Tübingen. (2020). NMR of acetanilide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243843). Retrieved from [Link]

-

ResearchGate. (n.d.). Table 3. 1H-NMR spectral data: the chemical shift values (δH, ppm).... Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubMed. (2012). [Raman, FTIR Spectra and Normal Mode Analysis of Acetanilide]. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Dichloroacetanilide. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Difluoroaniline. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 2',4'-Difluoroacetanilide [myskinrecipes.com]

- 3. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. colorado.edu [colorado.edu]

- 7. biophysics.org [biophysics.org]

- 8. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 9. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 10. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

N-(2,4-Difluorophenyl)acetamide molecular weight and formula

An In-Depth Technical Guide to N-(2,4-Difluorophenyl)acetamide: Properties, Synthesis, and Analysis

Introduction

This compound is a fluorinated aromatic compound that serves as a crucial intermediate and building block in synthetic organic chemistry. Its structural motifs are of significant interest to researchers in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as altered metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of this compound, detailing its core properties, a validated synthesis protocol, analytical characterization methods, and essential safety guidelines for laboratory professionals.

Core Physicochemical Properties

The fundamental identity of a chemical compound is established by its molecular formula and weight. These properties are critical for stoichiometric calculations in synthesis, as well as for analytical characterization by techniques such as mass spectrometry.

| Property | Value | Source |

| Chemical Formula | C₈H₇F₂NO | [1][2][3] |

| Molecular Weight | 171.144 g/mol | [1][2][3] |

| CAS Registry Number | 399-36-0 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2',4'-difluoroacetanilide | [1][2] |

| Appearance | White to light yellow powder (typical) | [4] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the N-acetylation of 2,4-difluoroaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amine group of the aniline attacks the electrophilic carbonyl carbon of an acetylating agent. Acetic anhydride is a widely used reagent for this purpose due to its high reactivity and the straightforward workup of the reaction.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Principle: The lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer yields the stable amide product and acetic acid as a byproduct.

Step-by-Step Methodology:

-

Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluoroaniline (5.0 g, 38.7 mmol) in 20 mL of a suitable solvent like dichloromethane or ethyl acetate.

-

Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to 0-5 °C. Cooling is essential to moderate the exothermic reaction and prevent the formation of side products.

-

Addition of Acetylating Agent: Add acetic anhydride (4.3 mL, 42.6 mmol) to the stirred solution dropwise using a syringe or dropping funnel over 15 minutes.[5] Maintaining a slow addition rate is critical to control the reaction temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

Quenching and Isolation: Pour the reaction mixture slowly into 100 mL of ice-cold water to quench any unreacted acetic anhydride. The product will precipitate as a solid.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 30 mL) to remove acetic acid and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification: Recrystallization

The crude product can be further purified by recrystallization to obtain high-purity material suitable for subsequent applications.

-

Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice is an ethanol/water mixture.

-

Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. Once fully dissolved, add hot water dropwise until the solution becomes slightly turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to validate the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the material meets the standards required for research and development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons (with complex splitting patterns due to H-F and F-F coupling) and a singlet for the methyl (CH₃) protons. ¹⁹F NMR is also crucial for confirming the positions of the fluorine atoms.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Electron ionization (EI-MS) or electrospray ionization (ESI-MS) will show a molecular ion peak corresponding to the calculated mass (171.14 g/mol ).[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected peaks include an N-H stretch (around 3300 cm⁻¹), a C=O (amide I) stretch (around 1670 cm⁻¹), and C-F stretches (around 1100-1300 cm⁻¹).[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound.[4] A single sharp peak on a reverse-phase column indicates high purity.

-

Melting Point Determination: A sharp melting point range is a reliable indicator of purity. Literature values for similar compounds suggest a well-defined melting point.[7]

-

Elemental Analysis: This technique provides the percentage composition of C, H, and N, which should match the calculated values for the molecular formula C₈H₇F₂NO, providing ultimate confirmation of its elemental makeup.[7]

Sources

- 1. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 2. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 3. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 4. Buy N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide [smolecule.com]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

- 7. N-(2,4-Difluorophenyl)-2-fluorobenzamide [mdpi.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of N-(2,4-Difluorophenyl)acetamide

This guide provides an in-depth analysis of the spectroscopic data for N-(2,4-Difluorophenyl)acetamide, a compound of interest in pharmaceutical and materials science research. The following sections detail the principles, experimental protocols, and expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a holistic understanding of the molecule's structural features.

Introduction

This compound (CAS No. 399-36-0) is a fluorinated aromatic amide.[1] The presence of the difluorophenyl ring and the acetamide group imparts specific chemical properties that are reflected in its spectroscopic signatures.[1] Understanding these signatures is paramount for its unambiguous identification, purity assessment, and for tracking its behavior in various chemical and biological systems. This guide is structured to provide not just the data, but the scientific rationale behind its acquisition and interpretation.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₇F₂NO | [2][3] |

| Molecular Weight | 171.14 g/mol | [2][3] |

| CAS Registry Number | 399-36-0 | [2][3] |

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

A. Expertise & Experience: The Rationale Behind NMR Analysis

The choice of NMR experiments and parameters is dictated by the molecular structure. The presence of fluorine atoms necessitates ¹⁹F NMR, not only to observe the fluorine environments directly but also to understand their coupling to nearby protons and carbons, which provides invaluable connectivity information. ¹H-¹⁹F and ¹³C-¹⁹F coupling constants are key diagnostic features for identifying the substitution pattern on the aromatic ring.

B. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for this compound, CDCl₃ is often suitable due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Instrumentation: The spectra are acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[4] Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.

-

Data Acquisition:

-

¹H NMR: A standard pulse-acquire sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration if needed.

-

¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum to a series of singlets, one for each unique carbon atom.[5] A sufficient number of scans is essential due to the low natural abundance of ¹³C.

-

¹⁹F NMR: A direct observation of the ¹⁹F nucleus is performed. ¹⁹F NMR is highly sensitive due to the 100% natural abundance of the ¹⁹F isotope.[6]

-

C. Predicted and Representative Spectroscopic Data

¹H NMR (Predicted):

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (Acetamide) | ~2.2 | s | 3H |

| Aromatic H | ~6.8 - 7.0 | m | 2H |

| Aromatic H | ~8.1 - 8.3 | m | 1H |

| NH (Amide) | ~7.5 - 8.5 | br s | 1H |

-

Interpretation: The methyl protons of the acetamide group are expected to appear as a sharp singlet around 2.2 ppm. The aromatic protons will exhibit complex multiplets due to proton-proton and proton-fluorine couplings. The amide proton will likely be a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR (Predicted):

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Acetamide) | ~24 |

| C=O (Amide) | ~168 |

| Aromatic C-H | ~104 - 130 |

| Aromatic C-F & C-N | ~118 - 162 (with C-F coupling) |

-

Interpretation: The carbonyl carbon of the amide will be in the downfield region around 168 ppm. The methyl carbon will be upfield around 24 ppm. The aromatic carbons will show complex splitting patterns due to one-, two-, and three-bond couplings to the fluorine atoms. The carbons directly attached to fluorine will exhibit large ¹JCF coupling constants.

¹⁹F NMR (Predicted):

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic F | -110 to -125 |

-

Interpretation: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. These signals will likely appear as multiplets due to coupling with each other and with the aromatic protons.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

A. Expertise & Experience: The Rationale Behind IR Analysis

The IR spectrum of this compound is expected to be dominated by absorptions from the amide functional group (N-H and C=O stretching) and the carbon-fluorine bonds of the aromatic ring. The precise positions of these bands can provide information about hydrogen bonding and the electronic environment of the molecule.

B. Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected. The sample is then scanned, and the resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

C. Predicted and Representative Spectroscopic Data

IR Absorption Data (Predicted):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | N-H Stretch (Amide) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1400-1000 | Strong | C-F Stretch |

-

Interpretation: The strong absorption around 3300 cm⁻¹ is characteristic of the N-H stretch of a secondary amide. The very strong peak around 1670 cm⁻¹ is the amide I band (primarily C=O stretching). The amide II band, resulting from N-H bending and C-N stretching, is expected around 1550 cm⁻¹. The presence of strong absorptions in the 1400-1000 cm⁻¹ region is indicative of C-F bonds.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

A. Expertise & Experience: The Rationale Behind MS Analysis

Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules like this compound. The high energy of EI causes fragmentation of the molecule, and the resulting fragmentation pattern serves as a "fingerprint" for the compound. The masses of the fragments can be used to piece together the structure of the parent molecule.

B. Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In Electron Ionization (EI-MS), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

C. Spectroscopic Data

Mass Spectrometry Data (EI-MS): [2][3]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 171 | ~40 | [M]⁺• (Molecular Ion) |

| 129 | ~100 | [M - C₂H₂O]⁺• |

| 101 | ~20 | [C₆H₃F₂N]⁺ |

-

Interpretation: The peak at m/z 171 corresponds to the molecular ion, confirming the molecular weight of the compound.[2][3] The base peak at m/z 129 is likely due to the loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion, a common fragmentation pathway for N-arylacetamides. The peak at m/z 101 could correspond to the further loss of a C₂H₂ fragment.

IV. Visualization & Formatting

A. Molecular Structure

Caption: Molecular structure of this compound.

B. Experimental Workflow

Caption: General workflow for spectroscopic characterization.

C. Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation of this compound in EI-MS.

References

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,4-difluorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3033535, 2',4'-Difluoroacetanilide. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). acetamide, N-(2,4-difluorophenyl)-2-(2,3-dimethylphenoxy)-. Retrieved from [Link]

-

SpectraBase. (n.d.). acetamide, N-(2,4-difluorophenyl)-2-(2,3-dimethylphenoxy)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 619352, Acetamide, N-(2,4-difluorophenyl)-2-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-ylsulfanyl)-. PubChem. Retrieved from [Link]

-

Shareef, M. Y., Mohammed, N., Shareef, Y., & Yaqob, M. (n.d.). N-(2,5-difluorophenyl) acetamide assignment of signals ( 1 HNMR, 399.7 MHz, CDCl3). ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,4-difluorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9601, N-(4-fluorophenyl)acetamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15906032, N-(4-(Difluoromethoxy)phenyl)acetamide. PubChem. Retrieved from [Link]

-

Henderson, W., & Nicholson, B. K. (2018). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2018(4), M1013. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,4-difluorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15906033, N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. PubChem. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

Sources

- 1. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 2. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 3. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physical Properties of N-acetyl-2,4-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-2,4-difluoroaniline, also known as N-(2,4-difluorophenyl)acetamide, is a fluorinated aromatic amide of significant interest in medicinal chemistry and drug development. Its structure, which combines an acetamido group with a difluorinated phenyl ring, imparts unique physicochemical properties that can influence molecular interactions, metabolic stability, and pharmacokinetic profiles of parent drug molecules. This technical guide provides a comprehensive overview of the core physical properties of N-acetyl-2,4-difluoroaniline, complete with experimental protocols for their determination and an exploration of the underlying scientific principles.

Core Molecular and Physical Characteristics

A foundational understanding of a compound's physical properties is paramount for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

Molecular Identity

-

Chemical Name: this compound

-

Synonyms: N-acetyl-2,4-difluoroaniline, 2',4'-difluoroacetanilide[1]

-

CAS Number: 399-36-0[1]

-

Molecular Formula: C₈H₇F₂NO[1]

-

Molecular Weight: 171.14 g/mol [1]

Physical State and Appearance

At standard temperature and pressure, N-acetyl-2,4-difluoroaniline is a solid. Its appearance can range from a white to an off-white crystalline powder.

Key Physical Properties

The following table summarizes the key physical properties of N-acetyl-2,4-difluoroaniline. It is important to note that experimentally determined values for some of these properties are not widely reported in the literature. In such cases, data for structurally similar compounds are provided for comparative purposes.

| Property | Value | Notes |

| Melting Point | Not explicitly reported. A related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, has a melting point of 110-112 °C.[2] | The melting point is a critical indicator of purity. |

| Boiling Point | Not explicitly reported. | Due to its crystalline nature, it is expected to have a relatively high boiling point and may decompose at atmospheric pressure. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, acetone, and DMSO. | The difluorinated phenyl ring contributes to its lipophilicity. |

Experimental Protocols for Physical Property Determination

The following sections detail the experimental methodologies for determining the key physical properties of N-acetyl-2,4-difluoroaniline. These protocols are designed to be self-validating and are grounded in established laboratory techniques.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. The presence of impurities typically depresses and broadens the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry N-acetyl-2,4-difluoroaniline is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, as it allows the temperature of the heating block and the sample to remain in equilibrium.

Solubility Determination

Principle: The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." The polarity of the solute and solvent, as well as the potential for hydrogen bonding, are key factors.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

Procedure:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A known mass of N-acetyl-2,4-difluoroaniline (e.g., 10 mg) is added to a series of test tubes.

-

Solvent Addition: A known volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Mixing: The test tubes are vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Observation: The samples are visually inspected for the dissolution of the solid. Solubility can be qualitatively described as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The solid remains largely undissolved.

-

-

Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared, filtered, and the concentration of the dissolved solute can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

Causality Behind Experimental Choices:

-

Range of Solvents: Using a spectrum of solvents provides a comprehensive solubility profile.

-

Vigorous Mixing: Ensures that the system reaches equilibrium, providing an accurate assessment of solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of N-acetyl-2,4-difluoroaniline.

Mass Spectrometry

Principle: Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the structure.

Expected Fragmentation: The mass spectrum of N-acetyl-2,4-difluoroaniline is expected to show a molecular ion peak [M]⁺ at m/z 171. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO) or the entire acetamido group. The NIST WebBook provides a mass spectrum for Acetamide, N-(2,4-difluorophenyl)-.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C). Chemical shifts, coupling constants, and integration values allow for the precise determination of the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the difluorophenyl ring and the methyl protons of the acetyl group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. This provides information about the functional groups present.

Expected Absorptions:

-

N-H Stretch: A characteristic absorption band for the N-H bond of the secondary amide is expected in the region of 3200-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band for the carbonyl group of the amide is expected around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II): An absorption band for the N-H bending vibration is typically observed around 1550 cm⁻¹.

-

C-F Stretch: Strong absorptions corresponding to the C-F bonds are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Conclusion

References

-

NIST. Acetamide, N-(2,4-difluorophenyl)-. NIST Chemistry WebBook. [Link]

-

PubChem. Acetamide, N-(2,4-difluorophenyl)-2-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-ylsulfanyl)-. [Link]

-

NIST. Acetamide, N-(2,4-difluorophenyl)-. NIST Chemistry WebBook. [Link]

-

SpectraBase. acetamide, N-(2,4-difluorophenyl)-2-(2,3-dimethylphenoxy)-. [Link]

-

SpectraBase. acetamide, N-(2,4-difluorophenyl)-2-(2,3-dimethylphenoxy)-. [Link]

-

MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

-

NIST. Acetamide, N-(2-fluorophenyl)-. NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). [Link]

-

The Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. [Link]

-

Cheméo. Acetamide, N-phenyl- (CAS 103-84-4) - Chemical & Physical Properties. [Link]

-

Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

-

JCBPS. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

-

ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. [Link]

- Google Patents.

-

ResearchGate. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). [Link]

-

PubChem. N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. [Link]

-

NIST. 2,4-Difluoro-6-nitroacetanilide. NIST Chemistry WebBook. [Link]

-

PubChem. N-(2,4-Dimethylphenyl)acetamide. [Link]

-

PubChem. N-(4-bromo-3,5-difluorophenyl)acetamide. [Link]

-

Dana Bioscience. N-(2,4-Difluorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide 1g. [Link]

-

BMRB. bmse000825 Acetamide. [Link]

-

PubChem. 2-(2,4-difluorophenyl)-N-(pyridin-3-yl)acetamide. [Link]

-

PubChem. N-[4-(trifluoromethyl)phenyl]acetamide. [Link]

-

ChemRxiv. Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. [Link]

-

SpringerLink. Synthesis, optical and dielectric properties of polyacryloyloxy imino fluorophenyl acetamide and polyacryloyloxy. [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

-

PubChem. N-(4-fluorophenyl)acetamide. [Link]

-

PubChem. N-(4-(Difluoromethoxy)phenyl)acetamide. [Link]

-

IUCr. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. [Link]

Sources

An In-Depth Technical Guide to the Solubility of N-(2,4-Difluorophenyl)acetamide in Common Organic Solvents

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the characterization of a compound's physicochemical properties is a foundational pillar upon which successful formulation and therapeutic efficacy are built. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and overall performance.[1][2] This guide provides a comprehensive technical overview of the solubility of N-(2,4-Difluorophenyl)acetamide, a key intermediate and structural motif in various pharmacologically active molecules. By delving into the theoretical underpinnings and providing a robust experimental framework, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to accurately assess and understand the solubility profile of this compound.

Introduction to this compound: Physicochemical Profile

This compound, with the chemical formula C8H7F2NO, is a fluorinated aromatic amide.[3][4] The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences its electronic and steric properties, which in turn dictate its intermolecular interactions and, consequently, its solubility in various solvents.

Key Physicochemical Properties:

-

Structure: The molecule consists of an acetamide group linked to a 2,4-difluorophenyl ring. This combination of a polar amide group and a relatively nonpolar difluorophenyl ring suggests a nuanced solubility behavior, with potential for dissolution in a range of solvents.

-

Polarity: The amide group imparts polarity and the capacity for hydrogen bonding, while the difluorophenyl ring contributes to its hydrophobic character. The overall polarity will determine its affinity for polar and nonpolar solvents.

Understanding these intrinsic properties is the first step in predicting and experimentally verifying the solubility of this compound.

The Science of Solubility: A Theoretical Framework

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[5] This equilibrium is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

The choice of solvent is paramount in any solubility study. A selection of solvents with varying polarities provides a comprehensive understanding of the compound's solubility profile. For this guide, we will consider the following common organic solvents, representing a spectrum of polarities:

-

Methanol (Polar, Protic): Capable of hydrogen bonding.

-

Ethanol (Polar, Protic): Similar to methanol but with a slightly larger nonpolar component.

-

Acetone (Polar, Aprotic): Polar but lacks a hydrogen-donating group.

-

Ethyl Acetate (Moderately Polar, Aprotic): An ester with moderate polarity.

-

Dichloromethane (Nonpolar, Aprotic): A common solvent for less polar compounds.

-

Toluene (Nonpolar, Aprotic): An aromatic, nonpolar solvent.

-

Heptane (Nonpolar, Aprotic): A nonpolar aliphatic hydrocarbon.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[6] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into several glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume (e.g., 5.0 mL) of one of the selected organic solvents.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw a clear aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.45 µm syringe filter (compatible with the organic solvent) to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method.

-

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of the dissolved this compound.[7][8]

3.3.1. HPLC Method Parameters (Illustrative Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV absorbance at a wavelength of maximum absorbance for this compound (determined by UV scan).

3.3.2. Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.

3.3.3. Sample Analysis:

-

Inject the diluted, filtered samples from the solubility experiment into the HPLC system.

-